molecular formula C17H14F2N6O2 B14013391 N-(3-((5-Amino-1-(2,6-difluorobenzoyl)-1H-1,2,4-triazol-3-YL)amino)phenyl)acetamide

N-(3-((5-Amino-1-(2,6-difluorobenzoyl)-1H-1,2,4-triazol-3-YL)amino)phenyl)acetamide

Cat. No.: B14013391
M. Wt: 372.33 g/mol
InChI Key: YFLATMNMZLNIIY-UHFFFAOYSA-N
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Description

N-(3-((5-Amino-1-(2,6-difluorobenzoyl)-1H-1,2,4-triazol-3-YL)amino)phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a difluorobenzoyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((5-Amino-1-(2,6-difluorobenzoyl)-1H-1,2,4-triazol-3-YL)amino)phenyl)acetamide typically involves multiple steps. One common method includes the reaction of 5-amino-1-(2,6-difluorobenzoyl)-1H-1,2,4-triazole with 3-aminoacetophenone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are meticulously controlled to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3-((5-Amino-1-(2,6-difluorobenzoyl)-1H-1,2,4-triazol-3-YL)amino)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

N-(3-((5-Amino-1-(2,6-difluorobenzoyl)-1H-1,2,4-triazol-3-YL)amino)phenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-((5-Amino-1-(2,6-difluorobenzoyl)-1H-1,2,4-triazol-3-YL)amino)phenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The difluorobenzoyl group is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-((5-Amino-1-(2,6-difluorobenzoyl)-1H-1,2,4-triazol-3-YL)amino)phenyl)acetamide
  • N-(3-((5-Amino-1-(2,6-difluorobenzoyl)-1H-1,2,4-triazol-3-YL)amino)phenyl)propionamide
  • N-(3-((5-Amino-1-(2,6-difluorobenzoyl)-1H-1,2,4-triazol-3-YL)amino)phenyl)butyramide

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the difluorobenzoyl group enhances its binding affinity to molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C17H14F2N6O2

Molecular Weight

372.33 g/mol

IUPAC Name

N-[3-[[5-amino-1-(2,6-difluorobenzoyl)-1,2,4-triazol-3-yl]amino]phenyl]acetamide

InChI

InChI=1S/C17H14F2N6O2/c1-9(26)21-10-4-2-5-11(8-10)22-17-23-16(20)25(24-17)15(27)14-12(18)6-3-7-13(14)19/h2-8H,1H3,(H,21,26)(H3,20,22,23,24)

InChI Key

YFLATMNMZLNIIY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)NC2=NN(C(=N2)N)C(=O)C3=C(C=CC=C3F)F

Origin of Product

United States

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